

Spectroscopic data analysis of 3,6-Dichloropicolinonitrile (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3,6-Dichloropicolinonitrile

Cat. No.: B175741

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Spectroscopic Analysis of 3,6-Dichloropicolinonitrile: A Technical Guide

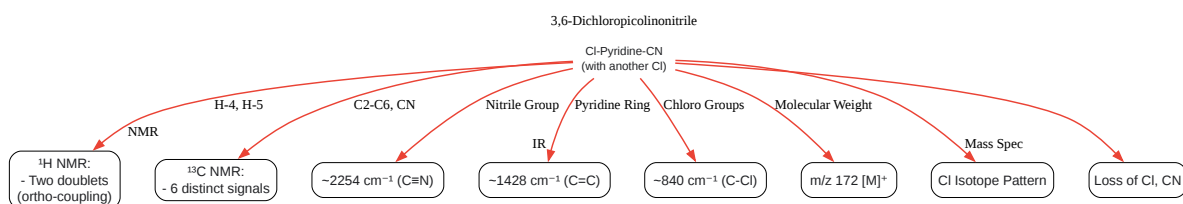
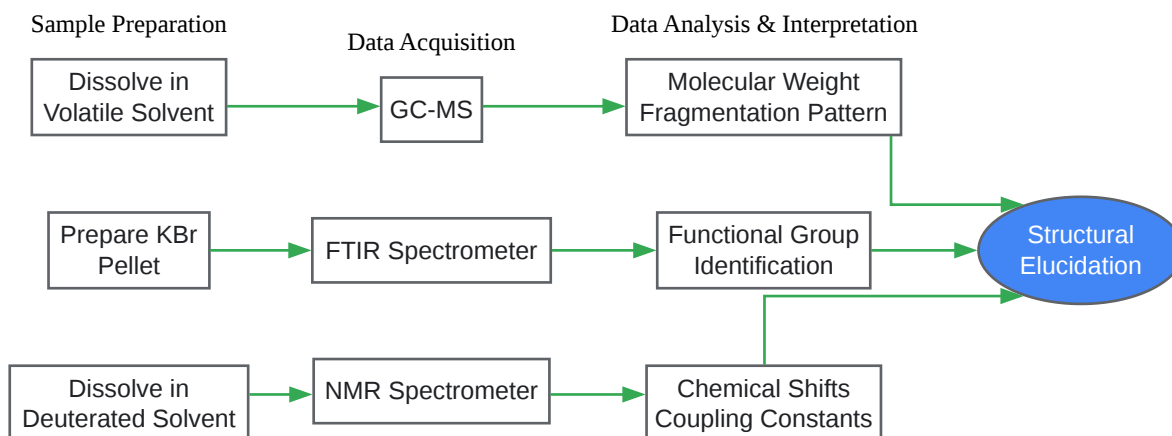
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **3,6-Dichloropicolinonitrile**, a significant heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive structural characterization. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis, analysis, and drug development.

Molecular Structure and Spectroscopic Overview

3,6-Dichloropicolinonitrile, with the chemical formula $C_6H_2Cl_2N_2$, is a disubstituted pyridine derivative. The strategic placement of two chlorine atoms and a nitrile group on the pyridine ring results in a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Molecular Structure:



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